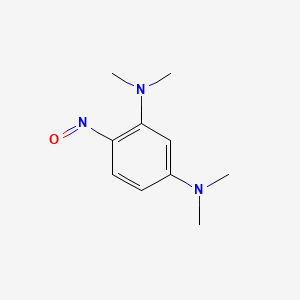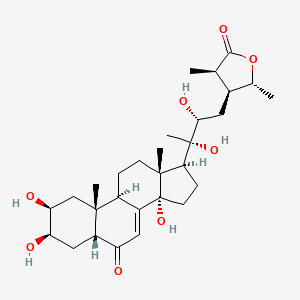
Isocyasterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isocyasterone is a naturally occurring ecdysteroid, a class of compounds known for their role in the molting and metamorphosis of insects. It is isolated from plants such as Cyathula capitata and Ajuga reptans var. atropurpurea . Ecdysteroids, including this compound, are structurally similar to androgens and have been studied for their potential biological and medicinal properties .
Méthodes De Préparation
Isocyasterone can be synthesized through the biosynthesis of sterols and ecdysteroids in plants like Ajuga reptans var. atropurpurea . The process involves feeding labeled sterol substrates to the plant’s hairy roots, which then convert these substrates into various ecdysteroids, including this compound
Analyse Des Réactions Chimiques
Isocyasterone undergoes various chemical reactions typical of ecdysteroids. These reactions include:
Oxidation: this compound can be oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can modify the ketone groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the steroid backbone, leading to the formation of different analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are hydroxylated and reduced derivatives of this compound .
Applications De Recherche Scientifique
Isocyasterone has several scientific research applications:
Mécanisme D'action
Isocyasterone exerts its effects by mimicking the action of ecdysteroids in insects. It binds to ecdysone receptors, triggering a cascade of molecular events that lead to molting and metamorphosis . The molecular targets include various transcription factors and enzymes involved in the ecdysteroid signaling pathway .
Comparaison Avec Des Composés Similaires
Isocyasterone is similar to other ecdysteroids such as cyasterone, 20-hydroxyecdysone, and 29-norcyasterone . it is unique in its specific structural features and biological activity. For instance, cyasterone and 20-hydroxyecdysone are more commonly studied and have broader applications, while this compound is more specialized in its effects on insect metamorphosis .
Similar compounds include:
- Cyasterone
- 20-Hydroxyecdysone
- 29-Norcyasterone
Propriétés
Numéro CAS |
54082-42-7 |
|---|---|
Formule moléculaire |
C29H44O8 |
Poids moléculaire |
520.7 g/mol |
Nom IUPAC |
(3R,4S,5R)-4-[(2R,3S)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C29H44O8/c1-14-16(15(2)37-25(14)34)10-24(33)28(5,35)23-7-9-29(36)18-11-20(30)19-12-21(31)22(32)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,31-33,35-36H,6-10,12-13H2,1-5H3/t14-,15-,16+,17+,19+,21-,22+,23+,24-,26-,27-,28+,29-/m1/s1 |
Clé InChI |
NEFYSBQJYCICOG-KBTANIATSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@H](OC1=O)C)C[C@H]([C@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)O |
SMILES canonique |
CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


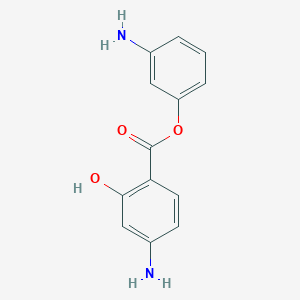
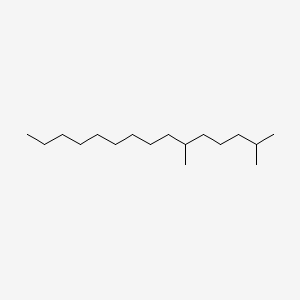
![1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol](/img/structure/B14645409.png)
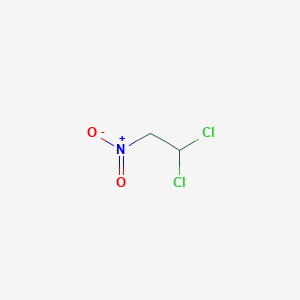
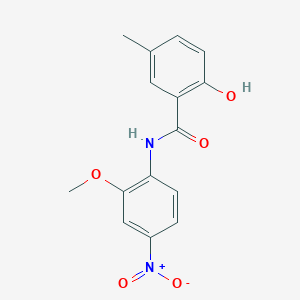
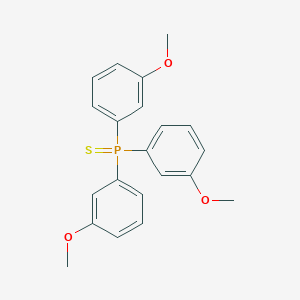
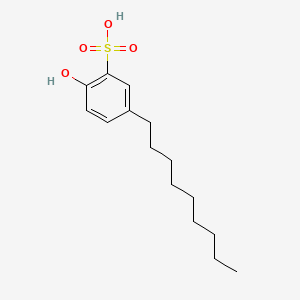
![1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14645438.png)
![Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester](/img/structure/B14645446.png)


![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro-](/img/structure/B14645478.png)
![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14645499.png)
